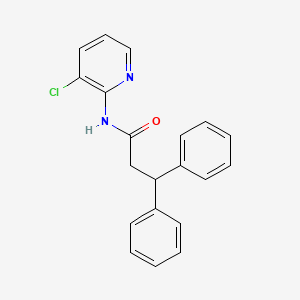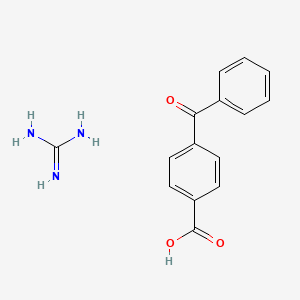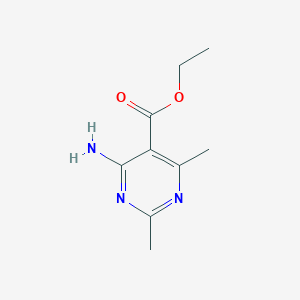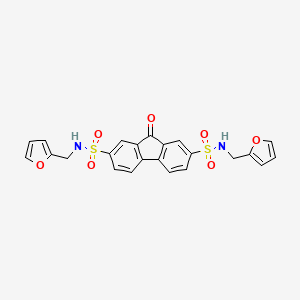
N-(3-chloro-2-pyridinyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-pyridinyl)-3,3-diphenylpropanamide, commonly known as CPPP, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. CPPP is a synthetic compound that belongs to the class of amides and is known for its unique chemical properties.
Mécanisme D'action
CPPP exerts its effects by binding to specific receptors or enzymes in the body. For example, it has been shown to bind to the active site of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, CPPP can increase the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
CPPP has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. CPPP has also been found to have anticonvulsant and analgesic properties, which may be due to its effects on certain ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPPP in lab experiments is its well-established synthesis method. CPPP is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using CPPP is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on CPPP. One area of interest is the development of new drugs based on CPPP for the treatment of neurological disorders. CPPP has also been shown to have potential as a tool for studying the role of specific receptors and enzymes in the body. Further research is needed to fully understand the mechanisms of action of CPPP and its potential applications in scientific research.
In conclusion, CPPP is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. It has been shown to have inhibitory effects on the activity of certain enzymes and receptors, and has been found to have anticonvulsant and analgesic properties. CPPP has several advantages for use in lab experiments, including its well-established synthesis method and relative stability. Future research on CPPP may lead to the development of new drugs for the treatment of neurological disorders and a better understanding of the role of specific receptors and enzymes in the body.
Méthodes De Synthèse
CPPP is synthesized through a multi-step process that involves the reaction of 3-chloro-2-pyridinylamine with benzophenone in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield CPPP. The synthesis method for CPPP is well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
CPPP has been extensively studied for its potential use in scientific research. It has been shown to have inhibitory effects on the activity of certain enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and nicotinic acetylcholine receptors. CPPP has also been found to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-18-12-7-13-22-20(18)23-19(24)14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBKMKPJDMUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(C=CC=N2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5113056.png)

![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
![N-benzyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-butanamine](/img/structure/B5113080.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)


![1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)

![3,4-diethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5113142.png)